O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate
Description
O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate is a chiral piperidine derivative featuring a hydroxyl group at the 3R position and two ester groups (tert-butyl and ethyl) at the 1- and 4-positions, respectively. Its molecular formula is C₁₃H₂₃NO₅, with a molecular weight of 273.32 g/mol . The compound is synthesized via hydrogenolysis of benzyl-protected intermediates, as demonstrated in the conversion of (+)-5 to (+)-9a in . The absolute configuration of the (+)-enantiomer was unambiguously assigned as (3R,4R) through chiroptical data, resolving prior discrepancies in stereochemical assignments . This compound is primarily used as a building block in organic synthesis, particularly for pharmaceuticals and bioactive molecules, due to its rigid piperidine scaffold and functional versatility.
Properties
IUPAC Name |
1-O-tert-butyl 4-O-ethyl (3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)9-6-7-14(8-10(9)15)12(17)19-13(2,3)4/h9-10,15H,5-8H2,1-4H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKHBRSJRXLGZJK-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCN(C[C@@H]1O)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate typically involves the esterification of piperidine derivatives. The process begins with the preparation of the piperidine ring, followed by the introduction of tert-butyl and ethyl ester groups at the 1 and 4 positions, respectively. The hydroxyl group is introduced at the 3 position through a stereoselective reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and reduction reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3 position can be oxidized to form a ketone.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry
O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate is primarily researched for its potential therapeutic properties. It is particularly noted for its role as a precursor in the synthesis of various bioactive compounds.
Case Study: Synthesis of Piperidine Derivatives
Research has demonstrated that derivatives of piperidine can exhibit significant biological activity, including anti-inflammatory and analgesic effects. The incorporation of the hydroxypiperidine moiety allows for enhanced interaction with biological targets.
Synthetic Organic Chemistry
This compound serves as an important intermediate in the synthesis of complex organic molecules. Its functional groups facilitate various chemical reactions, making it a versatile building block in organic synthesis.
Case Study: Development of New Synthetic Routes
Recent studies have explored novel synthetic routes utilizing this compound to create libraries of compounds for screening against various biological targets. These synthetic strategies have led to the discovery of new compounds with promising pharmacological profiles.
Research on Drug Delivery Systems
The compound's structural features are being investigated for their potential use in drug delivery systems. Modifications to its structure may enhance solubility and bioavailability of therapeutic agents.
Case Study: Formulation Studies
Formulation studies have indicated that derivatives of this compound can be incorporated into nanoparticles or liposomes to improve the delivery of poorly soluble drugs, thereby enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl group at the 3 position can form hydrogen bonds with target molecules, while the ester groups can participate in esterification and hydrolysis reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: (3S,4S)-Enantiomer
The (3S,4S)-enantiomer (CAS 2271349-56-3) is the diastereomer of the target compound. Key differences include:
- Optical Activity : The (3R,4R)-enantiomer is dextrorotatory ([α]D > 0), while the (3S,4S)-enantiomer is laevorotatory ([α]D < 0) .
- Availability and Cost: The (3S,4S)-form is more commercially accessible, with prices ranging from $235/100 mg (95% purity) at BLD Pharmatech to $270/100 mg at Synthonix . offering it at $234/0.1 g (95% purity) .
Substituent-Modified Piperidine Derivatives
- O1-tert-butyl O4-ethyl 4-(trifluoromethyl)piperidine-1,4-dicarboxylate (CAS 1255099-09-2): Molecular Formula: C₁₄H₂₂F₃NO₄ (MW 325.32 g/mol). Key Difference: A trifluoromethyl group at the 4-position enhances lipophilicity and metabolic stability, making it valuable in fluorinated drug candidates . Price: Not commercially listed, but synthesis requires specialized fluorination reagents.
- 1-tert-butyl 4-ethyl 3-oxopiperidine-1,4-dicarboxylate (CAS 71233-25-5): Molecular Formula: C₁₆H₂₅NO₅ (MW 311.37 g/mol). Key Difference: A ketone at the 3-position replaces the hydroxyl group, altering hydrogen-bonding capacity and reactivity (e.g., susceptibility to nucleophilic attack) .
Ring-Modified Analogues
- O1-tert-butyl O4-methyl 3,4-dihydro-2H-pyridine-1,4-dicarboxylate (CAS 71233-30-2): Molecular Formula: C₁₂H₁₉NO₄ (MW 241.29 g/mol). Key Difference: A partially unsaturated dihydropyridine ring introduces conjugation, affecting electronic properties and redox behavior . Price: €218/100 mg (CymitQuimica) .
- 1-tert-butyl 3-ethyl 4,5-dihydro-1H-pyrrole-1,3-dicarboxylate: Molecular Formula: C₁₂H₁₉NO₄ (MW 241.29 g/mol). Key Difference: A five-membered pyrrolidine ring reduces steric hindrance and modifies ring puckering dynamics, impacting ligand-receptor interactions .
Physicochemical and Commercial Comparison
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Purity (%) | Price (100 mg) | Key Feature(s) |
|---|---|---|---|---|---|
| (+)-(3R,4R)-Target Compound | C₁₃H₂₃NO₅ | 273.32 | 95+ | $234 | Dextrorotatory; chiral hydroxyl |
| (3S,4S)-Enantiomer (2271349-56-3) | C₁₃H₂₃NO₅ | 273.32 | 95 | $164–$270 | Laevotatory; widely available |
| 4-Trifluoromethyl analogue (1255099-09-2) | C₁₄H₂₂F₃NO₄ | 325.32 | 97 | N/A | Fluorinated; enhanced stability |
| 3-Oxo derivative (71233-25-5) | C₁₆H₂₅NO₅ | 311.37 | N/A | N/A | Ketone functionality |
| Dihydropyridine analogue (71233-30-2) | C₁₂H₁₉NO₄ | 241.29 | N/A | €218 | Unsaturated ring; redox-active |
Biological Activity
O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate is a heterocyclic compound with significant biological activity. Its structure consists of a piperidine ring substituted with various functional groups, which contribute to its pharmacological properties. The compound is identified by the CAS number 206111-36-6 and has a molecular formula of C13H23NO5 with a molecular weight of 273.32 g/mol.
The biological activity of this compound primarily involves its interaction with specific cellular pathways. Research indicates that this compound may act as an inhibitor in various signaling pathways associated with cell growth and proliferation, particularly through its influence on the mitotic checkpoint. This checkpoint is critical for ensuring accurate chromosome segregation during cell division, and compounds that modulate this process can have therapeutic implications in cancer treatment .
Pharmacological Effects
- Antitumor Activity :
- Cytotoxicity :
Case Studies and Research Findings
A review of the literature reveals several case studies highlighting the biological activity of this compound:
- Study on Cell Cycle Inhibition : A study published in Molecular Cancer Therapeutics demonstrated that derivatives of piperidine dicarboxylates could effectively inhibit Mps1 kinase activity, leading to impaired mitotic checkpoint function and increased apoptosis in tumor cells .
- In Vivo Efficacy : In xenograft models, compounds structurally related to this compound showed significant tumor growth inhibition. These findings suggest that the compound could be a candidate for further development as an anticancer agent .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C13H23NO5 |
| Molecular Weight | 273.32 g/mol |
| CAS Number | 206111-36-6 |
| Purity | ≥ 97% |
| Biological Activity | Antitumor, Cytotoxic |
| Mechanism of Action | Mitotic checkpoint inhibition |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing O1-tert-butyl O4-ethyl (+)-(3R,4R)-3-hydroxypiperidine-1,4-dicarboxylate in a laboratory setting?
- Methodological Answer: Multi-step synthesis typically involves protecting group strategies and stereochemical control. For example, tert-butyl and ethyl ester groups are introduced to protect reactive sites during intermediate steps. Reaction conditions such as temperature (-78°C for LDA-mediated deprotonation) and inert atmospheres (e.g., nitrogen) are critical to prevent side reactions . Purification often employs column chromatography with gradients optimized for polar intermediates. Yield optimization may require adjusting stoichiometry of reagents like palladium catalysts (e.g., Pd(OAc)₂) in coupling reactions .
Q. How can researchers ensure the stability of this compound during storage?
- Methodological Answer: Stability is influenced by moisture and temperature. Storage under inert gas (argon) in airtight containers at -20°C is recommended. Hydrolysis of the tert-butyl or ethyl esters can occur under acidic or basic conditions, as evidenced by the degradation of similar piperidine dicarboxylates in aqueous environments . Regular NMR or LC-MS monitoring of stored samples is advised to detect decomposition.
Q. What analytical techniques are most effective for confirming the stereochemical purity of this compound?
- Methodological Answer: Chiral HPLC using columns like Chiralpak® IA/IB with hexane:isopropanol mobile phases resolves enantiomers. X-ray crystallography (as in ) provides definitive stereochemical confirmation. Optical rotation measurements ([α]D) and NOESY NMR can also validate the (3R,4R) configuration by correlating spatial proton interactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical outcomes during synthesis?
- Methodological Answer: Competing epimerization pathways may arise during acidic or thermal steps. For example, in , stereochemical ambiguity was resolved via X-ray analysis. Kinetic vs. thermodynamic control should be assessed: lower temperatures favor kinetic products, while prolonged heating may lead to thermodynamic equilibration. Computational modeling (DFT) of transition states can predict dominant pathways .
Q. What enzymatic or catalytic systems interact with this compound’s hydroxyl and ester functionalities?
- Methodological Answer: The hydroxyl group at C3 may act as a hydrogen-bond donor in enzyme-substrate interactions. For instance, oxidoreductases like EC 1.3.1.53 (related to dihydroxycyclohexa-diene dehydrogenases) catalyze redox reactions involving similar diols. In vitro assays with NAD+ cofactors can test dehydrogenase activity . Metal catalysts (e.g., Pd/C) may also mediate hydrogenolysis of the tert-butyl group under controlled H₂ pressure .
Q. How do solvent polarity and reaction medium influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity in SN2 reactions, while non-polar solvents (toluene) favor radical intermediates. For Suzuki-Miyaura couplings (e.g., in ), Cs₂CO₃ in DMF at 100°C optimizes Pd-catalyzed aryl-iodide coupling. Solvent effects on transition metal catalysts (e.g., Pd(OAc)₂) should be empirically validated using kinetic profiling .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s toxicity or handling requirements?
- Methodological Answer: Discrepancies in toxicity data (e.g., vs. 6) require context-specific validation. Acute toxicity assays (e.g., LD50 in rodents) and in vitro cytotoxicity screens (MTT assays) should be performed. Conflicting handling guidelines (e.g., respiratory protection in ) may reflect differences in exposure levels; occupational exposure limits (OELs) should be established via air sampling in lab settings .
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Methodological Answer: Process Analytical Technology (PAT) tools, such as in-line FTIR or Raman spectroscopy, monitor reaction progress in real time. Design of Experiments (DoE) can identify critical parameters (e.g., catalyst loading, temperature). Reproducibility is improved by strict adherence to anhydrous conditions and standardized workup protocols .
Tables for Key Data
| Parameter | Typical Value | Source |
|---|---|---|
| Molecular Weight | 325.32 g/mol | |
| Chiral Purity (HPLC) | >99% ee | |
| Stability (Storage) | -20°C, argon atmosphere | |
| Key Degradation Pathway | Hydrolysis of esters |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
